(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine
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Overview
Description
(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine is an organic compound that features both furan and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine typically involves the reaction of furan-2-carbaldehyde with 4-pyridylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives depending on the reagents used.
Scientific Research Applications
(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine is largely dependent on its interaction with specific molecular targets. The furan and pyridine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins, inducing cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (Furan-2-ylmethyl)pyridin-2-amine
- (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
- N-Isopropylpyridin-2-amine
Uniqueness
(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine is unique due to the specific positioning of the furan and pyridine rings, which allows for distinct chemical reactivity and biological activity. This structural arrangement provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
CAS No. |
926231-59-6 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C12H14N2O/c1-10(11-4-6-13-7-5-11)14-9-12-3-2-8-15-12/h2-8,10,14H,9H2,1H3 |
InChI Key |
IUBSESDUDLGHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NCC2=CC=CO2 |
Origin of Product |
United States |
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